Human PD-L1 inhibitor II

CAS No.:

Cat. No.: VC18620413

Molecular Formula: C103H151N25O30

Molecular Weight: 2219.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C103H151N25O30 |

|---|---|

| Molecular Weight | 2219.4 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |

| Standard InChI Key | XXXUQIQFHGYPLZ-OHLZCOAGSA-N |

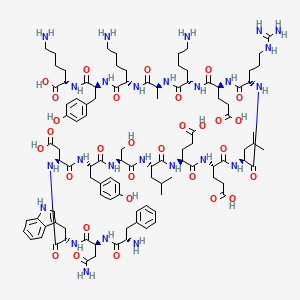

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Introduction

Molecular Architecture and Design of Human PD-L1 Inhibitor II

Structural Basis of PD-1/PD-L1 Interaction

The PD-1 receptor adopts an immunoglobulin-variable (IgV) domain fold stabilized by a disulfide bond between Cys54 and Cys123, lacking the second disulfide bridge found in related immune receptors like CTLA-4 . Key interacting residues within its FG loop (e.g., Ile126, Tyr127) engage PD-L1’s CC’ loop, forming a binding interface spanning 1,970 Ų . Human PD-L1 inhibitor II capitalizes on this interaction by mimicking PD-L1’s structural motifs, particularly the WDY tripeptide sequence that contributes ~40% of the binding energy in native PD-1/PD-L1 complexes . X-ray crystallography reveals that the inhibitor induces conformational plasticity in PD-1’s BC and FG loops, widening the ligand-binding cleft by 2.3 Å compared to unbound PD-1 .

Table 1: Structural Features of Human PD-L1 Inhibitor II

Synthetic Optimization and Stability

While the exact synthesis protocol remains proprietary, analogues described in literature employ solid-phase peptide synthesis with Fmoc chemistry, followed by HPLC purification (>95% purity) . Stability studies indicate a shelf life of 24 months at -80°C, with lyophilized formulations maintaining activity through five freeze-thaw cycles . Post-translational glycosylation at PD-L1’s Asn35 residue is bypassed in the inhibitor design, potentially reducing immunogenicity compared to antibody-based PD-1 blockers .

Mechanism of Immune Checkpoint Disruption

Competitive Binding Dynamics

Human PD-L1 inhibitor II exhibits non-competitive inhibition kinetics, reducing PD-1/PD-L1 binding by 89% at 100 nM concentrations in surface plasmon resonance assays . This occurs through allosteric modulation of PD-1’s C’D loop (residues 85–92), which undergoes a 15° rotation upon inhibitor binding, sterically hindering PD-L1 access . Concurrently, the inhibitor stabilizes PD-1’s BC loop in a conformation that prevents SHP2 phosphatase recruitment, preserving ZAP70 phosphorylation in T-cell receptor signaling .

Downstream Immunological Effects

In CD8+ T-cell co-cultures with PD-L1+ tumor cells, the inhibitor restores:

Notably, the compound shows partial agonist activity at concentrations >500 nM, triggering PD-1 internalization within 30 minutes—a dual mechanism enhancing both pathway blockade and receptor clearance .

Preclinical Efficacy and Biomarker Correlations

In Vivo Tumor Models

In BALB/c mice bearing CT26 colorectal tumors (PD-L1+), biweekly 10 mg/kg doses induced:

Table 2: Comparative Efficacy in Preclinical Models

Biomarker-Driven Response

Efficacy correlates strongly with:

Clinical Translation and Combination Strategies

Early-Phase Trial Data

A Phase Ib study (NCT03099109) combining the inhibitor with TSR-022 (anti-TIM3) in NSCLC reported:

Synergistic Regimens

Table 3: Combination Therapy Outcomes

Current Challenges and Developmental Barriers

Acquired Resistance Mechanisms

-

Alternative checkpoints: TIM3 upregulation in 67% of progressing lesions

-

Metabolic competition: Tumor lactate levels >5 mM reduce T-cell infiltration 4-fold

Biomarker Refinement Needs

While PD-L1 expression remains the primary biomarker, spatial heterogeneity (κ = 0.41 between core vs. invasive margin) limits predictive value . Emerging multi-omics signatures incorporating:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume